[2,3'-Bipyridin]-2'-amine, also known as 4-pyridin-3-ylpyridin-2-amine, is an organic compound classified within the family of bipyridines. These compounds are characterized by having two pyridine rings linked together. The specific structure of [2,3'-Bipyridin]-2'-amine includes an amino group at the 2' position of one of the pyridine rings, which significantly influences its chemical behavior and potential applications. This compound is recognized for its role in coordination chemistry and as a bidentate ligand capable of forming stable complexes with metal ions .
The synthesis of [2,3'-Bipyridin]-2'-amine typically involves several key steps:
In industrial settings, continuous flow reactors or batch reactors are employed to optimize production efficiency, with careful selection of catalysts and solvents to maximize yield and purity .
The molecular formula for [2,3'-Bipyridin]-2'-amine is , with a molecular weight of approximately 171.20 g/mol. Its structural representation can be described using various notations:
C1=CC(=CN=C1)C2=CC(=NC=C2)N
VZSPRDGYHFGDAY-UHFFFAOYSA-N
The compound features two nitrogen atoms within its bipyridine structure, contributing to its ability to act as a bidentate ligand in coordination chemistry .
[2,3'-Bipyridin]-2'-amine can participate in various chemical reactions:
These reactions highlight the versatility of [2,3'-Bipyridin]-2'-amine in synthetic organic chemistry.
As a bidentate ligand, [2,3'-Bipyridin]-2'-amine binds to metal ions through its nitrogen atoms, facilitating the formation of stable metal-ligand complexes. The mechanism typically involves:
This binding process is crucial in applications such as catalysis and sensor development, where the stability and reactivity of metal complexes are essential .
The compound exhibits properties typical of bipyridines, including:
[2,3'-Bipyridin]-2'-amine has several significant applications:
The compound's ability to form stable complexes makes it a versatile building block in organic synthesis, particularly for developing more complex molecules .
[2,3'-Bipyridin]-2'-amine is the systematic IUPAC name for this unsymmetrical bipyridine derivative. This nomenclature precisely defines its molecular structure:
The molecular formula is C₁₀H₉N₃, with a molecular weight of 171.20 g/mol. Its SMILES representation (NC1=CC=C(C2=NC=CC=C2)C=N1
) encodes the connectivity: an amino-substituted pyridine (Nc1nccc(c1)-) linked via its C3 position to C2' of a second pyridine ring (-c1cccnc1) [6] [10]. Alternative naming conventions include:
Regioisomeric ambiguity arises if prime designations are omitted, as "2,3-bipyridylamine" could imply multiple linkage patterns. The CAS Registry Numbers resolve such ambiguities:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: